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molecular formula C8H7N3S B1265852 4-(Pyridin-3-yl)thiazol-2-amine CAS No. 30235-27-9

4-(Pyridin-3-yl)thiazol-2-amine

Cat. No. B1265852
M. Wt: 177.23 g/mol
InChI Key: XOHZQGAYUHOJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128340

Procedure details

A solution of thiourea (70,4 g) in water (265 ml) was added dropwise to a stirred solution of 3-bromoacetylpyridine hydrobromide (251,6 g) in water (1 1) over 15 minutes. The solution, which turned yellow and became quite hot, was allowed to stand for one hour, and was then basified by addition of aqueous ammonia. The resulting solid was filtered off, washed with water, and dried in vacuo at 65° C. to give 4-(pyridin-3-yl)-thiazol-2-amine, (155 g) Mp 200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br.Br[CH2:7][C:8]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=O.N>O>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8]2[N:1]=[C:2]([NH2:4])[S:3][CH:7]=2)[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCC(=O)C=1C=NC=CC1
Name
Quantity
265 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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